molecular formula C9H7ClN2O B1583180 ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- CAS No. 64047-49-0

ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)-

Cat. No.: B1583180
CAS No.: 64047-49-0
M. Wt: 194.62 g/mol
InChI Key: GWZGFUKSSKIWAP-UHFFFAOYSA-N
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Description

Isoxazole, constituting an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions, is of immense importance because of its wide spectrum of biological activities and therapeutic potential . The compound “5-Amino-3-(4-chlorophenyl)isoxazole” has a molecular formula of C9H7ClN2O and a molecular weight of 194.62 .


Molecular Structure Analysis

The structure of isoxazole consists of a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions . The structure of “5-Amino-3-(4-chlorophenyl)isoxazole” can be found in various databases .


Chemical Reactions Analysis

Isoxazole and its derivatives have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . The substitution of various groups on the isoxazole ring imparts different activity .


Physical and Chemical Properties Analysis

The compound “5-Amino-3-(4-chlorophenyl)isoxazole” has a molecular weight of 194.6177 g/mol . Its melting point is between 162 and 165 °C .

Scientific Research Applications

Molecular Modeling and Structural Analysis

Isoxazole derivatives, including those with 5-amino-4-(p-chlorophenyl) substitution, have been studied for their structural properties using experimental and theoretical methods. For instance, the compound 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, related to the queried chemical, was investigated to understand its promising immunological activity. The study utilized Kohn–Sham density functional theory (DFT) and Bader's theory of atoms in molecules to analyze molecular parameters for quantum molecular similarity investigations. This research contributes to the understanding of isoxazole derivatives at a molecular level, which is crucial for designing compounds with desired biological activities (Jezierska et al., 2003).

Immunological Activity

Isoxazole compounds have been identified for their immunological activities. For example, derivatives of 5-amino-3-methyl-4-isoxazolocarboxylic acid were synthesized and tested for anti-inflammatory and antibacterial effects. Among these, specific derivatives displayed significant anti-inflammatory and antibacterial activities, highlighting the potential of isoxazole derivatives in developing new therapeutic agents (Machoń & Ryng, 1981).

Synthesis and Biological Evaluation

Research into isoxazole derivatives also extends into their synthesis and biological evaluation for potential applications as antimicrobial and anti-inflammatory agents. For instance, novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety were synthesized and evaluated for their antimicrobial and anti-inflammatory activities. This demonstrates the versatility of isoxazole derivatives in medicinal chemistry and their potential in developing new drugs (Kendre et al., 2015).

Mechanism of Action and Immunosuppressive Properties

Another area of interest is understanding the mechanism of action and immunosuppressive properties of isoxazole derivatives. A study synthesized a new series of isoxazole derivatives and investigated their immunosuppressive properties in vitro using human cells. One compound, in particular, showed strong antiproliferative activity and inhibited lipopolysaccharide-induced tumor necrosis factor production, indicating its potential as an immunosuppressive agent (Mączyński et al., 2018).

Synthetic Applications and Herbicidal Activity

Isoxazole derivatives have also found applications in agriculture, particularly as herbicides. Research into the synthesis of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides revealed significant herbicidal activity against broadleaf and narrowleaf weeds. This highlights the potential of isoxazole derivatives in developing new herbicides for agricultural use (Hamper et al., 1995).

Safety and Hazards

The compound “5-Amino-3-(4-chlorophenyl)isoxazole” is classified as an irritant . It is always recommended to handle such compounds with appropriate safety measures.

Future Directions

In view of the enormous significance of isoxazole, it is always imperative to unleash new eco-friendly synthetic strategies . This includes the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

Biochemical Analysis

Biochemical Properties

ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling, modulating their activity and affecting downstream biological processes.

Cellular Effects

The effects of ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Moreover, it impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- is involved in various metabolic pathways. It interacts with metabolic enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can inhibit or activate enzymes involved in the metabolism of drugs and endogenous compounds, leading to changes in their concentration and activity. Understanding the metabolic pathways of ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- is essential for predicting its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- within cells and tissues are critical for its biological activity. This compound is transported by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cells, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- within tissues also determines its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- provides insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZGFUKSSKIWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(ON=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60214126
Record name Isoxazole, 5-amino-4-(p-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64047-49-0
Record name Isoxazole, 5-amino-4-(p-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064047490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoxazole, 5-amino-4-(p-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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